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Introduction
[Leu15]-Gastrin I (human) is a synthetic analog of human Gastrin I, a peptide hormone crucial

for regulating gastric acid secretion and maintaining the integrity of the gastrointestinal

epithelium. In this analog, the methionine residue at position 15 is replaced with leucine to

enhance its stability by preventing oxidation. [Leu15]-Gastrin I exerts its biological effects

primarily through the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor

(GPCR). The activation of CCKBR by [Leu15]-Gastrin I initiates a cascade of intracellular

signaling events that modulate a wide range of cellular processes, including proliferation,

migration, and apoptosis. Due to its significant role in both normal physiology and pathological

conditions such as gastric cancer, a thorough understanding of the [Leu15]-Gastrin I signaling

pathway is of paramount importance for both basic research and the development of novel

therapeutic strategies.

The Core Signaling Axis: [Leu15]-Gastrin I and the
CCKBR
The signaling cascade is initiated by the binding of [Leu15]-Gastrin I to its cognate receptor, the

CCKBR. This interaction triggers a conformational change in the receptor, leading to the

activation of heterotrimeric G-proteins, predominantly of the Gq alpha subunit family.
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Quantitative Analysis of Receptor Binding
The affinity of [Leu15]-Gastrin I for the CCKBR is a critical parameter in understanding its

biological activity. This is typically determined through radioligand binding assays.

Parameter Value Cell Line Radioligand Reference

IC50 1.62 ± 0.17 nM

HEK293 cells

expressing

CCK2i4svR

[125I][I-

Tyr12,Leu15]gast

rin

[1]

Note: The IC50 value represents the concentration of [Leu15]-Gastrin I analog (DGA1) required

to displace 50% of the radiolabeled ligand. While a direct Kd value for [Leu15]-Gastrin I was

not found, the IC50 provides a strong indication of its high affinity for the CCKBR.

Downstream Signaling Cascades
Upon activation, the Gαq subunit of the G-protein dissociates and activates its primary effector,

Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Phospholipase C Activation and Calcium Mobilization
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum,

leading to the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in

intracellular calcium concentration is a hallmark of [Leu15]-Gastrin I signaling.

While specific EC50 values for [Leu15]-Gastrin I-induced calcium mobilization were not found

in the search results, it is a well-established downstream event of Gastrin/CCKBR signaling.

The potency would be expected to be in the low nanomolar range, consistent with the receptor

binding affinity.

Protein Kinase C and the MAPK/ERK Pathway
DAG, the other second messenger produced by PLC, activates Protein Kinase C (PKC). PKC,

in conjunction with the elevated intracellular calcium levels, initiates a phosphorylation cascade

that includes the activation of the mitogen-activated protein kinase (MAPK) pathway, most
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notably the Extracellular signal-regulated kinase (ERK) cascade. The activation of the ERK1/2

pathway is a key event in mediating the proliferative and migratory effects of [Leu15]-Gastrin I.

Quantitative data for [Leu15]-Gastrin I-induced ERK phosphorylation is not readily available.

However, studies with gastrin show a dose-dependent increase in ERK phosphorylation.

PI3K/Akt Signaling Pathway
In addition to the PLC/MAPK axis, [Leu15]-Gastrin I signaling can also activate the

Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival and

proliferation.

Transcriptional Regulation and CREB Activation
The signaling cascades initiated by [Leu15]-Gastrin I converge in the nucleus to regulate gene

expression. A key transcription factor involved in this process is the cAMP response element-

binding protein (CREB). The activation of CREB, often through phosphorylation by kinases

such as ERK and Akt, leads to the transcription of genes involved in cell growth, differentiation,

and survival.

Specific EC50 values for [Leu15]-Gastrin I-induced CREB activation were not identified. The

activation of this transcription factor is a downstream consequence of the MAPK and other

signaling pathways.

Cellular Responses to [Leu15]-Gastrin I Signaling
The activation of the aforementioned signaling pathways by [Leu15]-Gastrin I culminates in a

variety of cellular responses.

Cell Proliferation
[Leu15]-Gastrin I is a potent mitogen for various cell types, particularly in the gastrointestinal

tract. This proliferative effect is largely mediated by the MAPK/ERK and PI3K/Akt pathways.

Cell Migration and Invasion
The signaling initiated by [Leu15]-Gastrin I can also promote cell migration and invasion,

processes that are critical in both physiological contexts, such as wound healing, and in
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pathological conditions like cancer metastasis. These effects are often studied using Transwell

assays.

Cell Line Assay Treatment Effect Reference

Gastric Cancer

Cells

Transwell

Migration

Gastrin

Overexpression

Increased

Migration
[2]

Gastric Cancer

Cells

Transwell

Invasion

Gastrin

Overexpression

Increased

Invasion
[2]

Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [Leu15]-Gastrin

I for the CCKBR.

Materials:

HEK293 cells stably expressing human CCKBR

Radiolabeled [125I]-[Leu15]-Gastrin I

Unlabeled [Leu15]-Gastrin I

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)

Glass fiber filters

Scintillation counter

Procedure:

Cell Membrane Preparation: Harvest CCKBR-expressing cells and prepare a crude

membrane fraction by homogenization and centrifugation.

Saturation Binding: Incubate increasing concentrations of radiolabeled [125I]-[Leu15]-Gastrin

I with a fixed amount of cell membrane preparation.
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Competition Binding: Incubate a fixed concentration of radiolabeled [125I]-[Leu15]-Gastrin I

with cell membranes in the presence of increasing concentrations of unlabeled [Leu15]-

Gastrin I.

Incubation: Incubate reactions at a specified temperature (e.g., 37°C) for a time sufficient to

reach equilibrium.

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass

fiber filters to separate bound from free radioligand.

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound

radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax for

saturation binding, and IC50 for competition binding.

Phospholipase C (PLC) Activity Assay
Objective: To quantify the activation of PLC in response to [Leu15]-Gastrin I stimulation.

Materials:

CCKBR-expressing cells

[Leu15]-Gastrin I

Assay buffer (e.g., HEPES-buffered saline)

PLC substrate (e.g., radiolabeled PIP2 or a fluorogenic substrate)

Reagents for detecting IP3 or DAG production

Procedure:

Cell Culture: Plate CCKBR-expressing cells in appropriate culture vessels.

Labeling (if using radiolabeled substrate): Pre-label cells with [3H]-inositol.
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Stimulation: Treat cells with varying concentrations of [Leu15]-Gastrin I for a specified time.

Lysis: Lyse the cells to stop the reaction and release intracellular components.

Detection of Products:

For radiolabeled assays, separate and quantify the generated [3H]-IP3 using ion-

exchange chromatography.

For fluorogenic or colorimetric assays, measure the signal generated from the cleavage of

the synthetic PLC substrate according to the manufacturer's instructions.

Data Analysis: Plot the PLC activity against the concentration of [Leu15]-Gastrin I to

generate a dose-response curve and determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)
Objective: To quantify the phosphorylation of ERK1/2 in response to [Leu15]-Gastrin I.

Materials:

CCKBR-expressing cells

[Leu15]-Gastrin I

Cell lysis buffer with phosphatase and protease inhibitors

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system
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Procedure:

Cell Treatment: Serum-starve cells and then treat with various concentrations of [Leu15]-

Gastrin I for different time points.

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and

transfer to a PVDF membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate with anti-phospho-ERK1/2 antibody.

Wash and incubate with HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2

antibody for normalization.

Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as

a ratio of phospho-ERK to total-ERK. Generate dose-response and time-course curves.

CREB Reporter Gene Assay
Objective: To measure the activation of CREB-mediated transcription by [Leu15]-Gastrin I.

Materials:

HEK293 cells

A reporter plasmid containing a cAMP response element (CRE) driving the expression of a

reporter gene (e.g., luciferase).
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A control plasmid with a constitutive promoter driving the expression of a different reporter

(e.g., Renilla luciferase) for normalization.

Transfection reagent

[Leu15]-Gastrin I

Luciferase assay reagent

Procedure:

Co-transfection: Co-transfect cells with the CRE-reporter plasmid and the control plasmid.

Cell Treatment: After allowing for reporter gene expression, treat the cells with different

concentrations of [Leu15]-Gastrin I.

Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's protocol.

Luciferase Assay: Measure the luciferase and Renilla luciferase activities in the cell lysates.

Data Analysis: Normalize the CRE-driven luciferase activity to the Renilla luciferase activity.

Plot the normalized reporter activity against the [Leu15]-Gastrin I concentration to determine

the EC50.

Transwell Cell Migration Assay
Objective: To assess the effect of [Leu15]-Gastrin I on cell migration.

Materials:

Transwell inserts with a porous membrane (e.g., 8 µm pores)

Cell line of interest (e.g., gastric cancer cells)

Serum-free cell culture medium

Medium containing a chemoattractant (e.g., fetal bovine serum or [Leu15]-Gastrin I)

Cotton swabs

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Staining solution (e.g., crystal violet)

Microscope

Procedure:

Cell Preparation: Culture cells to sub-confluency and then serum-starve them.

Assay Setup:

Place Transwell inserts into the wells of a 24-well plate.

Add medium containing the chemoattractant (or different concentrations of [Leu15]-Gastrin

I) to the lower chamber.

Add serum-starved cells in serum-free medium to the upper chamber of the insert.

Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 24 hours).

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper

surface of the membrane with a cotton swab.

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane and stain

them with crystal violet.

Quantification: Count the number of migrated cells in several random fields under a

microscope.

Data Analysis: Compare the number of migrated cells in the treated groups to the control

group.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the [Leu15]-Gastrin I
(human) Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821309#leu15-gastrin-i-human-signaling-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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